molecular formula C12H9N B14198637 4-Hexapentaenylaniline CAS No. 918530-32-2

4-Hexapentaenylaniline

Cat. No.: B14198637
CAS No.: 918530-32-2
M. Wt: 167.21 g/mol
InChI Key: WIQALTNQOKQBHJ-UHFFFAOYSA-N
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Description

4-Hexapentaenylaniline is a hypothetical aniline derivative featuring a para-substituted hexapentaenyl group. Based on nomenclature, the hexapentaenyl substituent likely consists of a six-carbon chain with five conjugated double bonds, forming an extended π-electron system. However, direct experimental data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally related aniline derivatives.

Properties

CAS No.

918530-32-2

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C12H9N/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h6-10H,1,13H2

InChI Key

WIQALTNQOKQBHJ-UHFFFAOYSA-N

Canonical SMILES

C=C=C=C=C=CC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexapentaenylaniline typically involves the coupling of aniline with a hexapentaenyl halide through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack of the aniline nitrogen on the halide. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Hexapentaenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The hexapentaenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, in the presence of appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Hexapentaenylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Hexapentaenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The hexapentaenyl group can facilitate binding to hydrophobic pockets within proteins, while the aniline moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares 4-Hexapentaenylaniline (inferred properties) with three analogs: 4-N-Hexylbenzylamine (), 4-(3-hexylthiophen-2-yl)-N,N-diphenylaniline (), and 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline ().

Structural and Functional Differences

Property This compound (hypothetical) 4-N-Hexylbenzylamine 4-(3-hexylthiophen-2-yl)-N,N-diphenylaniline 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
Molecular Formula C₁₈H₂₁N (estimated) C₁₃H₂₁N C₂₈H₂₉NS C₁₀H₈Cl₂N₃
Molecular Weight ~275–300 g/mol 191.3 g/mol 411.6 g/mol 245.1 g/mol
Key Functional Groups Aniline, conjugated alkenes Benzylamine, hexyl chain Thiophene, diphenylaniline, hexyl chain Chloro, pyrimidine, aniline
Conjugation Extended conjugation (pentaenyl) No conjugation Conjugated thiophene ring Limited conjugation (pyrimidine ring)
Key Observations:
  • 4-N-Hexylbenzylamine (C₁₃H₂₁N) lacks conjugation due to its saturated hexyl chain, resulting in lower electron delocalization compared to this compound .
  • 4-(3-hexylthiophen-2-yl)-N,N-diphenylaniline (C₂₈H₂₉NS) incorporates a thiophene ring, enhancing charge transport properties for applications in organic semiconductors .
  • 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (C₁₀H₈Cl₂N₃) features electron-withdrawing chlorine and a pyrimidine ring, increasing reactivity for pharmaceutical synthesis .
Analytical Techniques:
  • LCMS and HPLC are standard for characterizing molecular weight and purity (e.g., m/z 245 for the chloropyrimidine derivative ).
  • UV-Vis spectroscopy would highlight the extended conjugation in this compound, contrasting with the saturated 4-N-Hexylbenzylamine.
Research Findings:
  • Extended conjugation in this compound could improve light absorption efficiency over saturated analogs like 4-N-Hexylbenzylamine, similar to thiophene-based materials .
  • Chlorinated derivatives exhibit higher reactivity but raise environmental concerns due to halogen persistence .

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